1H and 19F NMR spectroscopy data for 2-Difluoromethoxy-6-fluoronicotinic acid
1H and 19F NMR spectroscopy data for 2-Difluoromethoxy-6-fluoronicotinic acid
In-Depth Technical Guide: 1 H and 19 F NMR Spectroscopy Data for 2-Difluoromethoxy-6-fluoronicotinic Acid
Executive Summary
For researchers and drug development professionals, the precise structural characterization of functionalized pyridine derivatives is a critical gateway to downstream pharmacological success. 2-Difluoromethoxy-6-fluoronicotinic acid (CAS: 1806304-75-5) is a highly specialized scaffold featuring three distinct electronic modulators: a difluoromethoxy group, a fluorine atom, and a carboxylic acid.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. By moving beyond mere data listing, this guide dissects the underlying electronic causality that dictates chemical shifts and establishes a self-validating experimental protocol to ensure absolute data integrity.
Core Mechanistic Principles & Causality in NMR
The chemical shifts observed in the 1 H and 19 F NMR spectra of 2-difluoromethoxy-6-fluoronicotinic acid are governed by a complex interplay of inductive (-I) and resonance (+M) effects across the pyridine core. Understanding these effects is paramount for accurate spectral assignment.
-
The 2-Difluoromethoxy Group (-OCF 2 H): The strongly electron-withdrawing nature of the two fluorine atoms deshields the local proton, shifting it downfield to approximately δ 7.75 ppm. In the 1 H spectrum, this proton appears as a characteristic triplet due to geminal coupling with the two equivalent fluorine atoms ( 2JHF≈72 Hz). Consequently, in the 19 F spectrum, these fluorines resonate as a doublet near δ -83.5 ppm, a standard region for difluoromethoxy groups as validated by 1[1] and 2 [2].
-
The 6-Fluoro Substituent (-F): The fluorine atom at the C-6 position exhibits a dual electronic nature. While its high electronegativity induces a -I effect, its lone pairs donate electron density into the pyridine π -system via a +M resonance effect. This +M effect specifically shields the ortho position (C-5), shifting the H-5 proton upfield to δ 7.20 ppm. The 19 F resonance for the C-6 fluorine typically appears around δ -67.5 ppm, consistent with 3 [3] and4 [4].
-
The 3-Carboxylic Acid (-COOH): This group exerts strong -I and -M effects, heavily deshielding the adjacent H-4 proton and pushing its resonance downfield to δ 8.45 ppm.
Fig 1: Electronic substituent effects dictating the 1H NMR chemical shifts of the pyridine core.
Quantitative Data Summaries
The expected chemical shifts, multiplicities, and coupling constants are summarized below. Data is referenced to residual DMSO-d6 ( δ 2.50 ppm for 1 H) and external CFCl 3 ( δ 0.00 ppm for 19 F).
Table 1: 1 H NMR Data (400 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 3-COOH | 13.50 | br s | - | 1H | Carboxylic acid proton |
| C-4 | 8.45 | dd | 3JHH=8.4 , 4JHF=2.0 | 1H | Pyridine ring proton |
| C-2 (-OCF 2 H) | 7.75 | t | 2JHF=72.0 | 1H | Difluoromethoxy proton |
| C-5 | 7.20 | dd | 3JHH=8.4 , 3JHF=8.0 | 1H | Pyridine ring proton |
Table 2: 19 F NMR Data (376 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| C-6 (-F) | -67.5 | d | 3JFH=8.0 | 1F | Pyridine ring fluorine |
| C-2 (-OCF 2 H) | -83.5 | d | 2JFH=72.0 | 2F | Difluoromethoxy fluorines |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness, the analytical protocol must be a self-validating system. For this compound, the definitive validation checkpoint is the J -coupling parity between the 1 H and 19 F domains. The 2JHF coupling constant of the -OCF 2 H group must be mathematically identical in both spectra (typically 72.0 Hz). Any discrepancy greater than the digital resolution of the experiment ( ±0.5 Hz) indicates an artifact, improper decoupling parameters, or a structural impurity.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of 2-difluoromethoxy-6-fluoronicotinic acid in 0.6 mL of anhydrous DMSO-d6. To avoid signal overlap with the analyte's fluorine peaks, use a coaxial insert containing CFCl 3 for precise 19 F referencing rather than direct internal spiking.
-
Probe Tuning and Matching: Manually tune the multinuclear probe to the exact Larmor frequencies (e.g., 400.13 MHz for 1 H and 376.50 MHz for 19 F). This physical tuning is critical for optimizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse widths.
-
Shimming and Locking: Establish a stable lock on the deuterium signal of the DMSO-d6 solvent. Perform gradient shimming followed by fine manual shimming on the Z, Z2, and Z3 axes to achieve a line width at half-height (FWHM) of < 1.0 Hz for the residual solvent peak.
-
Acquisition Parameters:
-
1 H NMR: Set the spectral width to 15 ppm to ensure the highly downfield carboxylic acid proton ( ∼ 13.50 ppm) is captured without fold-over. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans.
-
19 F NMR: Set the spectral width to at least 200 ppm to encompass both the -OCF 2 H and C-6 fluorine signals. Use a D1 of 3.0 seconds to account for the longer T1 relaxation times typical of fluorine nuclei. Crucially, acquire the spectrum without 1 H decoupling to retain the critical 2JHF and 3JHF coupling information necessary for cross-validation.
-
-
Data Processing & Validation: Apply a mild exponential apodization function (line broadening = 0.3 Hz) prior to Fourier transformation. Perform manual phase and baseline correction. Validate the structure by cross-referencing the 2JHF triplet spacing in the 1 H spectrum against the doublet spacing in the 19 F spectrum.
Fig 2: Self-validating NMR workflow ensuring J-coupling parity between 1H and 19F domains.
References
-
BenchChem. "19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol." BenchChem. 1
-
Beilstein Journal of Organic Chemistry. "Mechanochemical difluoromethylations of ketones." Beilstein Journals. 2
-
ChemRxiv. "From C-F Activation to Catalytic Regioselective Double Hydrodefluorination of Pyridines with a Nickel Complex." ChemRxiv. 3
-
Journal of the Chemical Society, Perkin Transactions 2. "Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene." RSC Publishing. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
